Perphenazine Sulfoxide N1-Oxide, also known as Perphenazine N1,S-Dioxide, is a chemical compound derived from the antipsychotic medication perphenazine, which belongs to the phenothiazine class of drugs. This compound is recognized for its potential therapeutic applications in treating various psychiatric disorders, including schizophrenia and severe anxiety. Its chemical structure incorporates a sulfoxide functional group, which may influence its pharmacological properties and efficacy compared to its parent compound.
This compound falls under several classifications:
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of perphenazine using various oxidizing agents. Common methods include:
The reaction conditions often require careful control of temperature and reaction time to ensure complete conversion while minimizing by-products. The resulting compound can be purified through recrystallization or chromatography techniques.
The molecular structure of Perphenazine Sulfoxide N1-Oxide features:
OCC[N+]1([O-])CCN(CCCN2c3ccccc3S(=O)c4ccc(Cl)cc24)CC1
RGCVKNLCSQQDEP-UHFFFAOYSA-N
Perphenazine Sulfoxide N1-Oxide can participate in various chemical reactions typical of sulfoxides, including:
These reactions are significant in medicinal chemistry for modifying pharmacological properties or enhancing biological activity.
The mechanism of action for Perphenazine Sulfoxide N1-Oxide is believed to be similar to that of perphenazine, primarily involving:
Studies indicate that compounds with sulfoxide modifications may exhibit altered receptor binding profiles, potentially leading to enhanced therapeutic effects or reduced side effects compared to their parent compounds .
Perphenazine Sulfoxide N1-Oxide has potential applications in:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3